molecular formula C10H10ClNO B3381531 4-(3-Chlorophenoxy)butanenitrile CAS No. 24889-07-4

4-(3-Chlorophenoxy)butanenitrile

Cat. No.: B3381531
CAS No.: 24889-07-4
M. Wt: 195.64 g/mol
InChI Key: MQFQUIIIMDMFLN-UHFFFAOYSA-N
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Description

4-(3-Chlorophenoxy)butanenitrile is a nitrile derivative featuring a butanenitrile backbone substituted with a 3-chlorophenoxy group at the fourth carbon. This compound has been referenced in synthetic chemistry literature, particularly in studies involving ethers and nitrile-containing intermediates. Its molecular formula is C₁₀H₁₀ClNO, with a molecular weight of 195.65 g/mol.

Properties

IUPAC Name

4-(3-chlorophenoxy)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-9-4-3-5-10(8-9)13-7-2-1-6-12/h3-5,8H,1-2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFQUIIIMDMFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24889-07-4
Record name 4-(3-chlorophenoxy)butanenitrile
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Preparation Methods

The synthesis of 4-(3-Chlorophenoxy)butanenitrile typically involves the reaction of 3-chlorophenol with butanenitrile under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction . The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

4-(3-Chlorophenoxy)butanenitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-Chlorophenoxy)butanenitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenoxy)butanenitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or herbicidal effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with 4-(3-Chlorophenoxy)butanenitrile but differ in substituent type, position, or chain length:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Applications/Synthesis Notes
4-(4-Chlorophenyl)butanenitrile C₁₀H₁₀ClN 179.64 4-chlorophenyl at C4 Synthesized via nickel-catalyzed Negishi coupling; used in pharmaceutical intermediates
2-(4-Chlorophenyl)-3-oxobutanenitrile C₁₀H₈ClNO 193.63 4-chlorophenyl at C2, ketone at C3 Commercial availability noted (Sigma-Aldrich); potential agrochemical precursor
2-(4-Chlorophenyl)-3-methylbutanenitrile C₁₁H₁₂ClN 193.68 4-chlorophenyl at C2, methyl at C3 IUPAC name: 2-(4-chlorophenyl)-3-methylbutanenitrile; CAS 2012-81-9
4-Chloro-3,3-dimethylbutanenitrile C₆H₁₀ClN 131.61 Chloro at C4, dimethyl at C3 CAS 116673-94-0; used in specialty chemical synthesis
3-(4-Chloro-3-methylphenoxy)propanenitrile C₁₀H₁₀ClNO 195.65 4-chloro-3-methylphenoxy at C3 Structurally analogous but shorter chain; no CAS reported

Key Structural and Functional Comparisons

  • Substituent Position: The position of the chlorine atom significantly impacts reactivity. For example, 4-(4-Chlorophenyl)butanenitrile (chlorine at phenyl para position) differs from 4-(3-Chlorophenoxy)butanenitrile (chlorine at phenoxy meta position), altering steric and electronic properties .
  • Chain Length: 3-(4-Chloro-3-methylphenoxy)propanenitrile has a three-carbon backbone, reducing steric bulk compared to the four-carbon chain in 4-(3-Chlorophenoxy)butanenitrile .

Critical Research Findings and Trends

  • Electronic Effects : The electron-withdrawing chlorine and nitrile groups enhance electrophilicity, making these compounds reactive in cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings) .
  • Bioactivity: Chlorinated nitriles are explored in pesticidal and herbicidal formulations, though specific data for 4-(3-Chlorophenoxy)butanenitrile remains sparse .
  • Synthetic Challenges: Discontinuation of 4-(3-Chlorophenoxy)butanenitrile may relate to synthesis complexity or regulatory constraints, as seen with other halogenated nitriles .

Biological Activity

4-(3-Chlorophenoxy)butanenitrile, a compound with the molecular formula C11H12ClNO, is notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

4-(3-Chlorophenoxy)butanenitrile can be synthesized through various chemical reactions, often involving the chlorination of phenolic compounds followed by nitrile formation. Its structure includes a chlorophenyl group attached to a butanenitrile backbone, which contributes to its biological activity.

Biological Activity Overview

The biological activity of 4-(3-Chlorophenoxy)butanenitrile has been studied in several contexts:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies suggest that 4-(3-Chlorophenoxy)butanenitrile may possess anticancer activity. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, indicating potential as a therapeutic agent in oncology .
  • Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes, which may contribute to its observed biological effects.

The mechanism by which 4-(3-Chlorophenoxy)butanenitrile exerts its biological effects involves interaction with molecular targets such as enzymes and receptors. Its chlorophenyl group is believed to enhance binding affinity to these targets, leading to effective inhibition or modulation of their activity. This mechanism is crucial for understanding how the compound can be utilized in therapeutic applications.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antibacterial effects of 4-(3-Chlorophenoxy)butanenitrile revealed that at concentrations of 50 µg/mL, it significantly reduced bacterial viability in cultures of E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for both strains .
  • Cancer Cell Apoptosis : In a study investigating its anticancer properties, treatment with 4-(3-Chlorophenoxy)butanenitrile at doses ranging from 10 to 100 µM resulted in a dose-dependent increase in apoptosis markers in breast cancer cell lines (MCF-7). Flow cytometry analysis showed an increase in annexin V positivity, indicating early apoptosis.

Data Tables

Biological ActivityEffectReference
AntibacterialEffective against E. coli and S. aureus
AnticancerInduces apoptosis in MCF-7 cells
Enzyme InhibitionInhibits specific metabolic enzymes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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